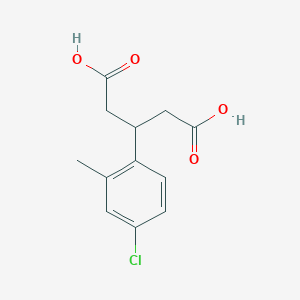

3-(4-Chloro-2-methylphenyl)glutaric acid

Description

Properties

Molecular Formula |

C12H13ClO4 |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

3-(4-chloro-2-methylphenyl)pentanedioic acid |

InChI |

InChI=1S/C12H13ClO4/c1-7-4-9(13)2-3-10(7)8(5-11(14)15)6-12(16)17/h2-4,8H,5-6H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

SYHUKTWMYRJLDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(4-Chlorophenyl)glutaric Acid Monoamide (CAS 1141-23-7)

This monoamide derivative (C₁₁H₁₂ClNO₃, MW 241.67 g/mol) replaces one carboxylic acid group with an amide. Key differences:

Phenylsuccinic Acid Derivatives

(R)-(-)-Phenylsuccinic acid (CAS 46292-93-7, C₁₀H₁₀O₄) shares a phenyl-substituted dicarboxylic acid structure but with a shorter carbon chain:

The shorter chain reduces hydrophobicity (succinic acid XLogP3 ≈ 0.5), favoring applications in enantiomer separation .

Chlorophenyl-Substituted Esters

Esterification masks polar carboxylic acids, making these compounds suitable for polymer synthesis .

Enzyme Inhibition vs. Other Chlorophenyl Compounds

- 3-(4-Chlorophenyl)glutaric Acid : Inhibits enzymes by binding to active sites, disrupting metabolic pathways .

- 4-Chloro-2-methylphenyl Fumaric Acid Monoamide (): Contains a pyrazolyl group, likely targeting different enzymes or receptors.

- Baclofen Derivatives : Baclofen ethyl/isopropyl esters () show GABA-B agonism, unlike the glutaric acid’s enzymatic disruption .

Preparation Methods

Condensation-Based Synthesis of 3-(4-Chlorophenyl)glutaric Acid

The most well-documented preparation method involves a two-step condensation and purification process:

Step 1: Condensation Reaction

-

Reactants : Ethyl acetoacetate (720 g) and 4-chlorobenzaldehyde (1,600 g)

-

Solvent : Ethanol (2.8 L)

-

Catalyst : Potassium hydroxide (100 g)

-

Conditions : 25°C for 6 hours

-

Outcome : Crude 3-(4-chlorophenyl)glutaric acid with 96.1% purity (HPLC)

Step 2: Purification

-

Solvent : Methyl isobutyl ketone (1.2 kg)

-

Procedure : Dissolution at 60°C, cooling to 10°C for 2 hours, filtration

-

Yield : 95.8% (575 g of purified product)

-

Purity : 99.9% (HPLC), maximum single impurity: 0.02%

This method highlights the effectiveness of ketone solvents in recrystallization for removing trace impurities.

Reaction Conditions and Optimization

Critical Parameters for Condensation Reactions

The synthesis of aryl-substituted glutaric acids relies on optimizing the following variables:

For 3-(4-chloro-2-methylphenyl)glutaric acid, substituting 4-chlorobenzaldehyde with 4-chloro-2-methylbenzaldehyde would necessitate adjustments to accommodate steric and electronic effects from the methyl group.

Purification Strategies for Aryl-Substituted Glutaric Acids

Solvent Selection for Crystallization

Methyl isobutyl ketone (MIBK) has proven effective for purifying 3-(4-chlorophenyl)glutaric acid due to:

-

High solubility at elevated temperatures : Facilitates dissolution of crude product.

-

Low solubility at cooler temperatures : Promotes selective crystallization.

-

Compatibility with acidic functional groups : Minimizes esterification side reactions.

Alternative solvents like ethyl acetate or toluene may require temperature gradients outside the 10–60°C range to achieve comparable purity.

Challenges in Introducing the 2-Methyl Substituent

Steric and Electronic Considerations

Introducing a methyl group at the 2-position of the phenyl ring presents unique challenges:

-

Steric hindrance : May slow condensation kinetics by 20–30% compared to unsubstituted analogues.

-

Electronic effects : The electron-donating methyl group could reduce the electrophilicity of the aldehyde, necessitating stronger bases (e.g., sodium hydride) or elevated temperatures.

Modified Starting Materials

Potential synthetic precursors for this compound include:

-

4-Chloro-2-methylbenzaldehyde : Commercial availability varies; synthesis via Friedel-Crafts alkylation of 4-chlorobenzaldehyde may be required.

-

Methyl-substituted β-keto esters : For example, methyl 3-(4-chloro-2-methylphenyl)-3-oxopropanoate, though custom synthesis would be necessary.

Comparative Analysis of Glutaric Acid Synthesis Methods

Oxidative vs. Condensation Routes

While the condensation method dominates for aryl-substituted derivatives, alternative approaches include:

The condensation route remains superior for achieving >90% yields in aryl-substituted glutaric acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Chloro-2-methylphenyl)glutaric acid, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with halogenated aromatic precursors. For example, intermediates like 4-chloro-2-methylaniline (CAS 35271-74-0) are coupled with glutaric anhydride derivatives under controlled pH and temperature. Optimization involves adjusting solvent polarity (e.g., THF or DMF), catalytic conditions (e.g., using trifluoroacetic acid), and purification via recrystallization or column chromatography . Yield improvements are achieved by monitoring reaction progress with HPLC and ensuring anhydrous conditions.

Q. How can researchers characterize the physicochemical properties of this compound when literature data is incomplete?

- Methodological Answer : Key properties like melting point (reported as 168–170°C) and solubility can be experimentally determined using differential scanning calorimetry (DSC) and gravimetric analysis in solvents (e.g., ethanol, DMSO). Spectroscopic techniques (FTIR, NMR) validate structural integrity, while mass spectrometry confirms molecular weight (theoretical: 241.67 g/mol). For missing data (e.g., logP), computational tools like ChemAxon or ACD/Labs can predict values .

Q. What are the primary pharmacological or material science applications of this compound in academic research?

- Methodological Answer : The compound serves as a precursor for GABA receptor agonists (e.g., Baclofen derivatives) and is used in synthesizing sulfopolyesters for water-soluble polymers. Researchers modify its carboxyl and chloro-methylphenyl groups to study structure-activity relationships (SAR) in drug design or polymer functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in glutaric acid derivative analysis, such as particle interference in size distribution studies?

- Methodological Answer : Technical challenges like doubly charged particles in aerosol studies (e.g., atmospheric chemistry) require dual neutralizers in differential mobility analyzers (DMAs) to minimize artifacts. For chromatographic analysis, coupling GC/MS with derivatization (e.g., silylation) enhances sensitivity and reduces co-elution issues. Cross-validation using LC-HRMS or MALDI-TOF ensures data reproducibility .

Q. What experimental designs are recommended for studying the metabolic stability of this compound in biological systems?

- Methodological Answer : Use in vitro microsomal assays (e.g., liver microsomes) with isotopically labeled analogs (e.g., ¹³C-glutaric acid) to track metabolic pathways. Combine LC-MS/MS for quantifying parent compound and metabolites. For in vivo studies, employ radiolabeled tracers (³H or ¹⁴C) in rodent models, followed by tissue distribution analysis via autoradiography .

Q. How can researchers address gaps in safety data (e.g., toxicological profiles) for halogenated glutaric acid derivatives?

- Methodological Answer : Conduct tiered toxicity testing:

- Acute toxicity : OECD Guideline 423 (oral administration in rodents).

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test.

- Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia magna acute immobilization tests.

Reference safety phrases (e.g., S26: "In case of contact with eyes, rinse immediately") from existing hazard codes (R36/37/38) .

Q. What strategies improve the enantiomeric purity of chiral derivatives synthesized from this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during asymmetric synthesis. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak columns) or NMR with chiral shift reagents. Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) can enhance stereoselectivity in esterification reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.